Cas no 10182-00-0 (3-isocyanato-2-methylprop-1-ene)

3-Isocyanato-2-methylprop-1-ene is a reactive isocyanate compound featuring both an isocyanate functional group and an unsaturated double bond, making it valuable in polymer and specialty chemical synthesis. Its structure allows for dual reactivity, enabling participation in polyurethane formation through the isocyanate group while offering additional crosslinking potential via the alkene moiety. This compound is particularly useful in coatings, adhesives, and elastomers, where enhanced mechanical properties and chemical resistance are required. Its low molecular weight and high reactivity contribute to efficient incorporation into polymer matrices. Proper handling is essential due to its sensitivity to moisture and potential health hazards.
3-isocyanato-2-methylprop-1-ene structure
10182-00-0 structure
Product name:3-isocyanato-2-methylprop-1-ene
CAS No:10182-00-0
MF:C5H7NO
MW:97.1151812076569
CID:1134791
PubChem ID:18318734

3-isocyanato-2-methylprop-1-ene Chemical and Physical Properties

Names and Identifiers

    • 1-Propene, 3-isocyanato-2-methyl-
    • 3-isocyanato-2-methylprop-1-ene
    • 10182-00-0
    • EN300-1830981
    • Inchi: InChI=1S/C5H7NO/c1-5(2)3-6-4-7/h1,3H2,2H3
    • InChI Key: BPNXXMUMCQMFLU-UHFFFAOYSA-N
    • SMILES: CC(=C)CN=C=O

Computed Properties

  • Exact Mass: 97.053
  • Monoisotopic Mass: 97.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.4A^2
  • XLogP3: 2.4

3-isocyanato-2-methylprop-1-ene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1830981-0.5g
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
0.5g
$713.0 2023-09-19
Enamine
EN300-1830981-1.0g
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
1g
$914.0 2023-06-01
Enamine
EN300-1830981-5.0g
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
5g
$2650.0 2023-06-01
Enamine
EN300-1830981-1g
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
1g
$914.0 2023-09-19
1PlusChem
1P028K6Z-5g
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
5g
$3338.00 2023-12-27
Enamine
EN300-1830981-10g
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
10g
$3929.0 2023-09-19
Aaron
AR028KFB-500mg
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
500mg
$1006.00 2025-02-16
Aaron
AR028KFB-1g
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
1g
$1282.00 2025-02-16
Aaron
AR028KFB-100mg
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
100mg
$461.00 2025-02-16
1PlusChem
1P028K6Z-1g
3-isocyanato-2-methylprop-1-ene
10182-00-0 95%
1g
$1192.00 2023-12-27

Additional information on 3-isocyanato-2-methylprop-1-ene

Recent Advances in the Study of 3-Isocyanato-2-methylprop-1-ene (CAS: 10182-00-0) and Its Applications in Chemical Biology and Pharmaceutical Research

3-Isocyanato-2-methylprop-1-ene (CAS: 10182-00-0) is a highly reactive isocyanate compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various bioactive molecules, including ureas, carbamates, and other derivatives with potential therapeutic properties. Recent studies have explored its utility in drug discovery, material science, and bioconjugation techniques, highlighting its importance in modern chemical research.

One of the most notable advancements in the study of 3-isocyanato-2-methylprop-1-ene is its role in the development of novel covalent inhibitors. Researchers have leveraged its reactive isocyanate group to design inhibitors that selectively target key enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in synthesizing covalent inhibitors for serine hydrolases, a class of enzymes implicated in inflammatory and neurodegenerative disorders. The study reported high selectivity and potency, paving the way for further exploration in therapeutic applications.

In addition to its pharmaceutical applications, 3-isocyanato-2-methylprop-1-ene has been investigated for its potential in material science. A recent publication in ACS Applied Materials & Interfaces highlighted its use as a cross-linking agent in the development of polymer networks with enhanced mechanical properties. The study revealed that the compound's ability to form stable urethane linkages contributes to the durability and flexibility of the resulting materials, making them suitable for biomedical devices and coatings.

Another area of interest is the compound's role in bioconjugation strategies. Researchers have utilized 3-isocyanato-2-methylprop-1-ene to modify biomolecules, such as proteins and peptides, for diagnostic and therapeutic purposes. A 2022 study in Bioconjugate Chemistry detailed its application in the site-specific labeling of antibodies, enabling improved imaging and targeting capabilities in cancer research. The findings underscore the compound's potential to advance precision medicine and diagnostic technologies.

Despite its promising applications, the handling of 3-isocyanato-2-methylprop-1-ene requires careful consideration due to its high reactivity and potential toxicity. Recent safety studies have emphasized the importance of proper storage, handling protocols, and the use of protective equipment to mitigate risks. Regulatory agencies have also provided updated guidelines to ensure safe usage in laboratory and industrial settings.

In conclusion, 3-isocyanato-2-methylprop-1-ene (CAS: 10182-00-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to material science, highlight its versatility and potential for future innovations. Ongoing studies aim to further elucidate its mechanisms and expand its utility, solidifying its role as a key compound in the field.

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